4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxymethylamino)butanoic acid
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Overview
Description
(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid is a complex organic compound that is often used in peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group for amino acids in peptide synthesis. The compound’s structure includes a butanoic acid backbone with various functional groups that contribute to its reactivity and utility in chemical synthesis.
Preparation Methods
The synthesis of (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid typically involves several steps:
Fmoc Protection: The initial step involves the protection of the amino group with the Fmoc group. This is usually achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with benzyloxy methylamine using a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection and Purification: The final step involves the removal of protecting groups under acidic or basic conditions, followed by purification using techniques such as chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated peptide synthesizers and high-throughput purification systems .
Chemical Reactions Analysis
(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound. Common reagents include alkyl halides and nucleophilic amines.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its ability to protect amino groups during the coupling reactions.
Biological Studies: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Medicinal Chemistry: It is employed in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of specialized polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. The compound’s molecular targets include amino acids and peptides, and its pathways involve the formation and cleavage of peptide bonds .
Comparison with Similar Compounds
(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid can be compared with other similar compounds such as:
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid: This compound also contains the Fmoc group and is used in peptide synthesis.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Another Fmoc-protected amino acid used in similar applications.
The uniqueness of (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid lies in its specific structure, which provides distinct reactivity and stability properties .
Properties
Molecular Formula |
C27H28N2O5 |
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Molecular Weight |
460.5 g/mol |
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxymethylamino)butanoic acid |
InChI |
InChI=1S/C27H28N2O5/c30-26(31)25(29-18-33-16-19-8-2-1-3-9-19)14-15-28-27(32)34-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25,29H,14-18H2,(H,28,32)(H,30,31) |
InChI Key |
QVFSFTYVOHSJPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCNC(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
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